molecular formula C8H12 B14554771 6-Methylcyclohepta-1,4-diene CAS No. 61689-14-3

6-Methylcyclohepta-1,4-diene

Cat. No.: B14554771
CAS No.: 61689-14-3
M. Wt: 108.18 g/mol
InChI Key: XZINJUKTBVVFBT-UHFFFAOYSA-N
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Description

6-Methylcyclohepta-1,4-diene is an organic compound characterized by a seven-membered ring with two conjugated double bonds and a methyl group attached to the ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylcyclohepta-1,4-diene can be synthesized through various methods, including the Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene with a dienophile, forming a six-membered ring with new sigma bonds . The reaction conditions typically require the diene to be in the s-cis conformation and may be facilitated by electron-withdrawing groups on the dienophile .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methylcyclohepta-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and ozone.

    Reduction: Hydrogenation using catalysts like palladium or nickel.

    Substitution: Halogens, acids, and bases are often used as reagents.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methylcyclohepta-1,4-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methylcyclohepta-1,4-diene involves its reactivity as a conjugated diene. In reactions like the Diels-Alder reaction, the compound acts as a diene, combining with a dienophile to form a new six-membered ring. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,4-diene: A six-membered ring with two conjugated double bonds.

    Cyclohepta-1,3-diene: A seven-membered ring with two conjugated double bonds in different positions.

    6-Methylcyclohepta-2,4-dienol: A derivative with an additional hydroxyl group.

Uniqueness

6-Methylcyclohepta-1,4-diene is unique due to its specific ring structure and the position of the methyl group, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods .

Properties

CAS No.

61689-14-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

6-methylcyclohepta-1,4-diene

InChI

InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h2,4-5,7-8H,3,6H2,1H3

InChI Key

XZINJUKTBVVFBT-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC=C1

Origin of Product

United States

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